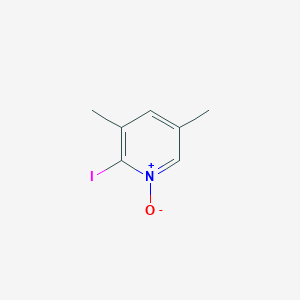
2-Iodo-3,5-dimethylpyridine 1-oxide
Cat. No. B8403233
M. Wt: 249.05 g/mol
InChI Key: AJWMSOMNMDSBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056865B2
Procedure details


To a solution of 3,5-dimethylpyridine 1-oxide (92 g, 0.75 mol) in THF (1300 mL) was added dropwise i-PrMgCl (600 mL, 1.2 mol) at −72° C. After stirring for 2 hr at the same temperature, a solution of iodine (350 g, 1.38 mol) in THF (500 mL) was added dropwise. After stirring for 1 hr, TLC (petroleum ether:EtOAc=1:4) showed the starting material was consumed almost. After quenching with Na2S2O3(aq.) (400 mL), THF was removed in vacuo and the residue was diluted with EtOAc (1500 mL). The solution was washed with water (400 mL) and brine (400 mL) and dried over Na2SO4. The resulting material was concentrated in vacuo to give crude material which was purified by chromatography on silica gel with petroleum ether:EtOAc=1:4 to afford 2-iodo-3,5-dimethylpyridine 1-oxide (68 g, 36.3%) as white solid.






[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Yield
36.3%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N+:4]([O-:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Mg]Cl)(C)C.[I:15]I.CCOC(C)=O>C1COCC1>[I:15][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([CH3:8])=[CH:5][N+:4]=1[O-:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
92 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=[N+](C=C(C1)C)[O-]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
1300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCOC(=O)C
|
Step Four
[Compound]
|
Name
|
petroleum ether
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 hr at the same temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was consumed almost
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After quenching with Na2S2O3(aq.) (400 mL), THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was diluted with EtOAc (1500 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with water (400 mL) and brine (400 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting material was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give crude material which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by chromatography on silica gel with petroleum ether
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=[N+](C=C(C=C1C)C)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 68 g | |
| YIELD: PERCENTYIELD | 36.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
